[(4-Bromonaphthyl)sulfonyl](oxolan-2-ylmethyl)amine
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Overview
Description
(4-Bromonaphthyl)sulfonylamine is a chemical compound with the molecular formula C15H16BrNO3S and a molecular weight of 370.3 g/mol. This compound features a bromonaphthyl group attached to a sulfonyl group, which is further connected to an oxolan-2-ylmethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Bromonaphthyl)sulfonylamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromonaphthyl Group: The bromonaphthyl group can be synthesized through bromination of naphthalene using bromine in the presence of a catalyst.
Sulfonylation: The bromonaphthyl group is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the bromonaphthylsulfonyl chloride intermediate.
Amination: The final step involves the reaction of the bromonaphthylsulfonyl chloride with oxolan-2-ylmethylamine under controlled conditions to yield (4-Bromonaphthyl)sulfonylamine.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
(4-Bromonaphthyl)sulfonylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromonaphthyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The amine group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and oxolan-2-ylmethanol.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromonaphthyl)sulfonylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromonaphthyl)sulfonylamine involves its interaction with specific molecular targets. The bromonaphthyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
(4-Bromonaphthyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas. While these compounds share the sulfonyl functional group, (4-Bromonaphthyl)sulfonylamine is unique due to the presence of the bromonaphthyl and oxolan-2-ylmethylamine moieties, which confer distinct chemical and biological properties .
Similar compounds include:
Sulfonamides: Known for their antibacterial properties.
Sulfonylureas: Used as antidiabetic agents.
Sulfonimidates: Utilized in organic synthesis and as intermediates for other sulfur-containing compounds.
Properties
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-2,5-8,11,17H,3-4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJHWKDTWHKGSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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